molecular formula C19H26N2O5 B13194738 tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate

tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate

Cat. No.: B13194738
M. Wt: 362.4 g/mol
InChI Key: DJAVYRDPSKVAAM-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is a synthetic organic compound with the molecular formula C19H26N2O5. It is used primarily in research and development within the pharmaceutical and chemical industries. This compound is known for its unique structure, which includes a morpholine ring substituted with an acetylbenzoyl group and a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate typically involves multiple steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring, which is achieved through the reaction of diethanolamine with a suitable aldehyde or ketone.

    Introduction of the Acetylbenzoyl Group: The morpholine ring is then reacted with an acetylbenzoyl chloride in the presence of a base such as triethylamine to introduce the acetylbenzoyl group.

    Attachment of the tert-Butyl Carbamate Moiety: Finally, the compound is treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or morpholine derivatives.

Scientific Research Applications

tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-protected anilines
  • Tetrasubstituted pyrroles

Uniqueness

tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of stability, reactivity, and biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl N-[[4-(2-acetylbenzoyl)morpholin-2-yl]methyl]carbamate

InChI

InChI=1S/C19H26N2O5/c1-13(22)15-7-5-6-8-16(15)17(23)21-9-10-25-14(12-21)11-20-18(24)26-19(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,20,24)

InChI Key

DJAVYRDPSKVAAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C

Origin of Product

United States

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